tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
The compound tert-butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate features a bicyclic pyrrolopyridine scaffold substituted with a methoxy group at position 5 and an aminomethyl group at position 3. The tert-butyloxycarbonyl (Boc) group at the pyrrolo nitrogen serves as a protective moiety, enhancing solubility and stability during synthetic workflows .
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-5-methoxypyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(18)17-8-9(7-15)12-10(17)5-6-11(16-12)19-4/h5-6,8H,7,15H2,1-4H3 |
InChI Key |
FBBKUXRCRVIJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=N2)OC)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[3,2-b]pyridine Core
The key structural motif, the pyrrolo[3,2-b]pyridine scaffold, is typically synthesized via base-mediated cyclization reactions starting from appropriately substituted aniline derivatives or pyridine precursors. A notable approach involves:
Base-mediated conversion of an anilinic cyclization precursor to form the pyrrolopyridine core under smooth conditions without the need for sulfonamide-mediated activation. This two-step base-mediated method yields the core scaffold efficiently (approximately 75% yield reported).
Substitution at the N-1 position with a tert-butyl carbonate group (tert-butyl carbamate protection) to give the key intermediate tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This protective group is critical for further functionalization and stability during subsequent steps.
Introduction of the Aminomethyl Group at the 3-Position
The aminomethyl substituent at the 3-position is introduced via functional group transformations such as:
Palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions on appropriately halogenated pyrrolopyridine intermediates, enabling selective installation of aminomethyl groups.
Reductive amination or hydrogenation protocols can be employed to convert aldehyde or halomethyl precursors to the aminomethyl group. For example, catalytic hydrogenation with palladium hydroxide on activated carbon under mild conditions (room temperature, methanol or ethanol solvent) achieves high yields (up to 99%) of amine derivatives.
Methoxylation at the 5-Position
The methoxy group at the 5-position is introduced by:
Nucleophilic aromatic substitution or methylation reactions on hydroxy-substituted intermediates, often using methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases.
Alternatively, direct incorporation during ring formation can be achieved if the starting materials already contain the methoxy substituent, preserving it through the cyclization and subsequent steps.
Protection and Deprotection Strategies
The tert-butyl carbamate (Boc) group is widely used to protect the nitrogen at the 1-position of the pyrrolopyridine ring. This group is introduced using Boc anhydride in the presence of bases like triethylamine or N,N-dimethylpyridin-4-amine under mild conditions (room temperature to 25°C) with high yields (above 98%).
Deprotection of the Boc group is typically achieved with trifluoroacetic acid (TFA), yielding the free amine for further functionalization or biological evaluation.
Representative Reaction Conditions and Yields
The following table summarizes key reaction steps, conditions, and yields from reported literature:
Detailed Research Findings and Mechanistic Insights
The base-mediated cyclization to form the pyrrolopyridine ring proceeds via nucleophilic attack of an aniline nitrogen on a suitably activated pyridine ring precursor, facilitated by the base. This method avoids harsher conditions and complex activation steps, improving overall yield and purity.
The Boc protection step is crucial to prevent undesired side reactions on the nitrogen during subsequent functionalization. The use of triethylamine or DMAP catalyzes the reaction efficiently, yielding a stable carbamate intermediate.
The palladium-catalyzed hydrogenation for aminomethyl group formation is mild and selective, avoiding over-reduction or ring hydrogenation. The choice of solvent (methanol or ethanol) and catalyst loading is optimized for maximal conversion.
Methoxy substitution is generally stable under the reaction conditions used for cyclization and hydrogenation, allowing its incorporation early in the synthesis or via late-stage methylation.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve the use of nucleophiles like sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the aminomethyl group can produce a primary amine derivative.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility makes it a valuable component in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound notable for its unique pyrrolo-pyridine structure. With a molecular formula of C₁₄H₁₉N₃O₃ and a molecular weight of approximately 277.32 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases.
Chemical Structure and Properties
The compound features several functional groups:
- tert-butyl group : Increases lipophilicity and stability.
- aminomethyl group : Enhances interaction with biological targets.
- methoxy group : Contributes to the compound's reactivity and solubility.
These characteristics make it a subject of interest for drug development, especially in targeting dysregulated kinase activities associated with conditions such as cancer and metabolic disorders.
Kinase Inhibition
Research has indicated that this compound exhibits significant biological activity as an inhibitor of specific kinases, notably SGK-1 (serum/glucocorticoid-regulated kinase 1). This kinase plays a crucial role in cellular signaling pathways related to cell growth and survival, making it a valuable target for therapeutic interventions.
The mechanism by which this compound exerts its biological effects involves binding to the active sites of kinases or other proteins in signaling pathways. Interaction studies suggest that the compound may modulate kinase activity, leading to altered cellular responses that could be beneficial in treating diseases characterized by aberrant kinase signaling.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | C₁₃H₁₅N₂O₂ | Similar pyrrole structure; lacks aminomethyl group | Potential kinase inhibitor |
| tert-Butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | C₁₄H₁₉N₂O₂ | Contains propionyl instead of methoxy; larger side chain | Varying biological profiles |
| tert-Butyl 4-(aminomethyl)-5-methoxy-pyridin-2(1H)-one | C₁₃H₁₈N₂O₂ | Different position of amino group; simpler structure | Different kinase interactions |
This comparative analysis highlights the unique combination of functional groups in this compound, contributing to its selectivity towards particular kinases.
Case Studies and Research Findings
Recent studies have explored the anticancer potential of pyrrolo[3,2-b]pyridine derivatives. For instance:
- A study demonstrated that related compounds exhibited significant inhibition of cancer cell proliferation through targeted kinase inhibition, showcasing IC50 values in the low micromolar range against various cancer cell lines.
Additionally, structure–activity relationship (SAR) studies have been pivotal in optimizing the biological efficacy of these compounds. The findings suggest that modifications to the functional groups can enhance selectivity and potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
